molecular formula C6H7N5S B14013407 2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione CAS No. 2382-18-5

2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione

Cat. No.: B14013407
CAS No.: 2382-18-5
M. Wt: 181.22 g/mol
InChI Key: VXSWGJDRVXNRKE-UHFFFAOYSA-N
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Description

6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is a chemical compound with the molecular formula C6H6N4S and a molecular weight of 166.204. It is also known by other names such as 9H-Purine-6(1H)-thione, 9-methyl-, 6-Mercapto-9-methylpurine, and 9-Methyl-6-thiopurine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves the reaction of guanine with phosphorus pentasulfide in the presence of pyridine and tetralin. The mixture is heated at 200°C with mechanical stirring for 5 hours. After cooling, the mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other purine derivatives.

    Substitution: The amino and thione groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like hydrogen iodide are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.

    Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves its incorporation into DNA and RNA, where it acts as a purine antagonist. This incorporation disrupts the normal processing and function of nucleic acids, leading to cytotoxic effects. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which inhibits purine biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly valuable in research and therapeutic applications, especially in the treatment of certain cancers.

Properties

CAS No.

2382-18-5

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

2-amino-9-methyl-3H-purine-6-thione

InChI

InChI=1S/C6H7N5S/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)

InChI Key

VXSWGJDRVXNRKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=NC2=S)N

Origin of Product

United States

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